molecular formula C16H21N3O3 B7435752 2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide

2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide

Cat. No. B7435752
M. Wt: 303.36 g/mol
InChI Key: ABOZEBBRDMXUOR-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide, also known as HMCB, is a novel compound with potential applications in the field of medicinal chemistry. This compound has been synthesized using a variety of methods and has been studied extensively for its mechanism of action and physiological effects. In

Mechanism of Action

2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide exerts its effects by targeting the microtubule network in cells. Microtubules are essential for cell division and are a target for many anticancer drugs. 2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide binds to the colchicine site on the microtubules, preventing their polymerization and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide has been shown to have anti-inflammatory and neuroprotective effects. Studies have shown that 2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB, a transcription factor involved in inflammation. 2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide is its potential as a new drug candidate for the treatment of cancer and other diseases. Its mechanism of action is different from other microtubule-targeting drugs, making it a promising candidate for combination therapy. However, one limitation of 2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide is its solubility in aqueous solutions, which can make it difficult to use in experiments.

Future Directions

Future research on 2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide could focus on its potential as a new drug candidate for the treatment of cancer and other diseases. Studies could explore its mechanism of action in more detail and investigate its potential for combination therapy with other anticancer drugs. Further research could also explore its anti-inflammatory and neuroprotective effects, and its potential for the treatment of neurological disorders. Additionally, studies could investigate ways to improve its solubility in aqueous solutions to make it more useful in experiments.

Synthesis Methods

2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2-nitroaniline with cyclohexanone and formaldehyde in the presence of sodium borohydride. The resulting intermediate is then reacted with 1,2-diaminobenzene in the presence of acetic acid to yield 2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide. Other methods of synthesis include the reaction of 4-chloro-2-nitroaniline with formaldehyde and cyclohexylamine in the presence of sodium borohydride.

Scientific Research Applications

2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide has potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and other diseases. Studies have shown that 2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide can inhibit the growth of cancer cells by targeting the microtubule network and inducing cell cycle arrest. 2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.

properties

IUPAC Name

2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c20-8-10-4-6-11(7-5-10)17-16(22)12-2-1-3-13-15(12)19-14(9-21)18-13/h1-3,10-11,20-21H,4-9H2,(H,17,22)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOZEBBRDMXUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)NC(=O)C2=C3C(=CC=C2)NC(=N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide

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